molecular formula C30H30ClN5O4S B2784815 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 896705-12-7

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2784815
CAS No.: 896705-12-7
M. Wt: 592.11
InChI Key: ROAARSMZZXFUND-UHFFFAOYSA-N
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Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C30H30ClN5O4S and its molecular weight is 592.11. The purity is usually 95%.
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Biological Activity

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex compound with significant potential in medicinal chemistry. Its structure incorporates various pharmacologically active moieties that contribute to its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C30H30ClN5O4S
  • Molecular Weight : 592.11 g/mol
  • IUPAC Name : N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Research indicates that compounds containing piperazine and quinazoline derivatives exhibit antimicrobial properties. For instance, studies have shown that related piperazine derivatives demonstrate moderate to significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
    • The presence of the chlorophenyl group in the structure enhances its interaction with microbial targets, potentially increasing its efficacy.
  • Antitumor Activity
    • Compounds with similar structural frameworks have been investigated for their antitumor properties. The incorporation of the quinazoline moiety is particularly noteworthy as it has been associated with inhibitory effects on cancer cell proliferation .
    • In vitro studies have suggested that derivatives featuring the quinazoline core can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
  • Enzyme Inhibition
    • The compound's potential as an enzyme inhibitor has also been explored. Specifically, derivatives of piperazine have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases .
    • The binding interactions with bovine serum albumin (BSA) indicate a favorable pharmacokinetic profile that could enhance its therapeutic efficacy .

Study 1: Antimicrobial Screening

A series of synthesized piperazine derivatives were screened for antimicrobial activity against various pathogens. The results indicated that compounds similar to N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{...} exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
A15Staphylococcus aureus
B25Escherichia coli
C50Pseudomonas aeruginosa

Study 2: Antitumor Activity

In a study assessing the cytotoxic effects of related quinazoline compounds on various cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives led to a significant reduction in cell viability at concentrations above 20 µM .

Cell LineIC50 (µM)Compound Tested
HeLa18Quinazoline derivative A
MCF-722Quinazoline derivative B

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN5O4S/c31-22-3-1-4-23(15-22)35-13-11-34(12-14-35)10-2-9-32-28(37)21-7-5-20(6-8-21)18-36-29(38)24-16-26-27(40-19-39-26)17-25(24)33-30(36)41/h1,3-8,15-17,24H,2,9-14,18-19H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMUHLPTZOMHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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